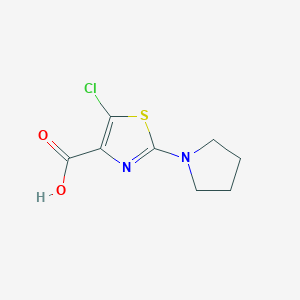
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloro-1,3-thiazole, which is then reacted with pyrrolidine to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents at the 5-position.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may feature hydrogenated thiazole rings.
科学的研究の応用
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain enzymes or receptors, while the thiazole ring contributes to the overall stability and activity of the compound . The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)thiazole: Lacks the chlorine and carboxylic acid groups, resulting in different biological activities.
5-Chloro-2-(morpholin-1-yl)thiazole-4-carboxylic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to variations in activity and binding properties.
Uniqueness
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC名 |
5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11/h1-4H2,(H,12,13) |
InChIキー |
YZUFFLNZAXEIAI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















